molecular formula C12H14N2O3 B1510576 (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid CAS No. 1094396-87-8

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

Cat. No. B1510576
CAS RN: 1094396-87-8
M. Wt: 234.25 g/mol
InChI Key: VYXPKRIKQJEAOO-MRVPVSSYSA-N
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Description

This compound has been studied in the context of peroxisome proliferator-activated receptors (PPARs), which are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . It has been found in complex with PPARalpha and PPARdelta .

Mechanism of Action

This compound has been found to modulate the activities of all three PPARs (PPARalpha, PPARgamma, and PPARdelta) . It has been used to study the effects of partial agonism towards PPARgamma .

Future Directions

The study of compounds that selectively modulate the activities of PPARs is of interest in the search for more effective anti-diabetic treatment . This compound, due to its partial agonistic response towards PPARgamma, could potentially circumvent the clinically observed side effects of full PPARgamma agonists .

properties

IUPAC Name

(2R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXPKRIKQJEAOO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=CN2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736675
Record name 4-Methoxy-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

CAS RN

1094396-87-8
Record name 4-Methoxy-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
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(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
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(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
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(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

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